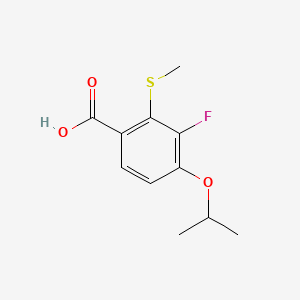

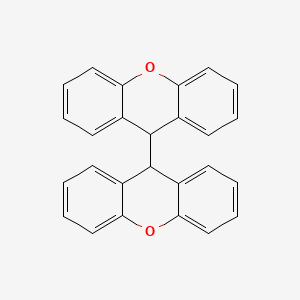

9,9'-Bixanthene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,9’-Bixanthene: is an organic compound with the molecular formula C26H18O2 It is a derivative of xanthene, characterized by the presence of two xanthene units linked at the 9-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Bixanthene typically involves the reduction of xanthone. One common method is the reduction of xanthone using zinc powder in the presence of ammonium chloride and tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the zinc powder is completely consumed. The product is then extracted with diethyl ether and purified .

Industrial Production Methods: While specific industrial production methods for 9,9’-Bixanthene are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain controlled reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 9,9’-Bixanthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form xanthone derivatives.

Reduction: The compound itself is typically synthesized through the reduction of xanthone.

Substitution: Various substituents can be introduced onto the xanthene rings to modify its properties.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and visible light in the presence of a photocatalyst like riboflavin tetraacetate.

Reduction: Zinc powder and ammonium chloride in THF.

Substitution: Various reagents depending on the desired substituent.

Major Products:

Oxidation: Xanthone derivatives.

Reduction: 9,9’-Bixanthene.

Substitution: Substituted xanthene derivatives.

Applications De Recherche Scientifique

Chemistry: 9,9’-Bixanthene is used in controlled radical polymerization processes. It acts as a mediator in the polymerization of styrene, providing control over the molecular weight and distribution of the resulting polymers .

Biology and Medicine:

Industry: In the industrial sector, 9,9’-Bixanthene and its derivatives are used in the production of polymers and other materials with specific properties. Its role in living radical polymerization makes it valuable for creating well-defined polymer structures .

Mécanisme D'action

The mechanism of action of 9,9’-Bixanthene in polymerization involves the generation of cycloketyl xanthone radicals through photochemically-induced homolytic cleavage. These radicals play dual roles in initiating and reversibly deactivating propagating radicals, thus controlling the polymerization process .

Comparaison Avec Des Composés Similaires

Xanthone: The parent compound of 9,9’-Bixanthene, known for its wide range of biological activities.

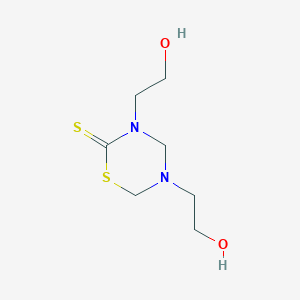

Thioxanthone: A sulfur-containing analog of xanthone, used in photoinitiators and other applications.

Acridone: A nitrogen-containing analog with similar structural properties.

Uniqueness: 9,9’-Bixanthene is unique due to its dual xanthene structure, which imparts distinct properties in polymerization processes. Its ability to mediate controlled radical polymerization sets it apart from other similar compounds .

Propriétés

Numéro CAS |

4381-14-0 |

|---|---|

Formule moléculaire |

C26H18O2 |

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

9-(9H-xanthen-9-yl)-9H-xanthene |

InChI |

InChI=1S/C26H18O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H |

Clé InChI |

ITCRKCCNJBBRCM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)

![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)